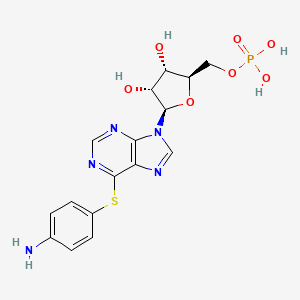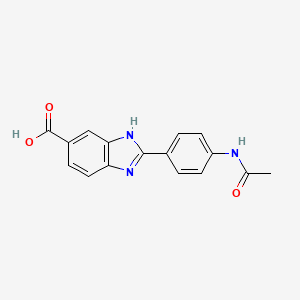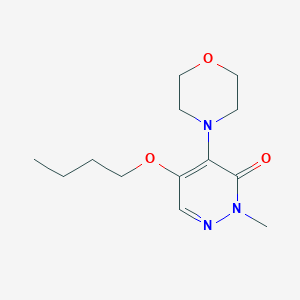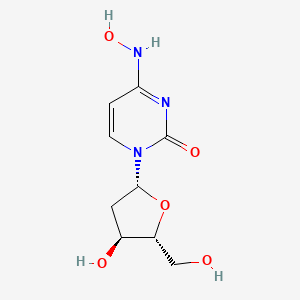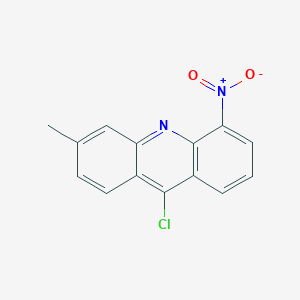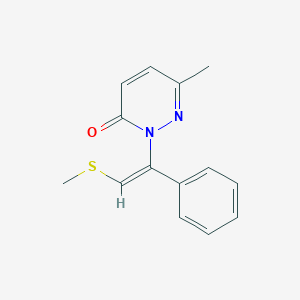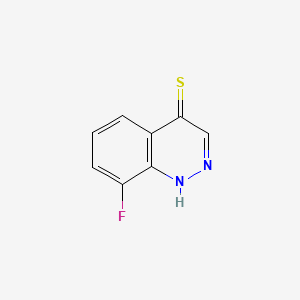
(2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Pent-1-yn-1-yl Group: The pent-1-yn-1-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.
Final Coupling: The purine base and the tetrahydrofuran ring are coupled together under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The amino group on the purine base can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted purine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and potential to form novel compounds.
Biology:
- Investigated for its role in nucleic acid analogs and potential to interfere with DNA and RNA synthesis.
Medicine:
- Explored as an antiviral agent due to its ability to inhibit viral replication.
- Studied for its anticancer properties, particularly in targeting rapidly dividing cells.
Industry:
- Utilized in the development of pharmaceuticals and diagnostic agents.
- Potential applications in biotechnology for the synthesis of nucleic acid-based materials.
作用機序
The compound exerts its effects primarily by interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA replication, such as DNA polymerase and reverse transcriptase. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further synthesis. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies.
類似化合物との比較
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Comparison:
Uniqueness: (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific structure, which includes a pent-1-yn-1-yl group. This structural feature may confer distinct pharmacological properties compared to other nucleoside analogs.
特性
分子式 |
C15H19N5O4 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-amino-2-pent-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19N5O4/c1-2-3-4-5-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,2-3,6H2,1H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1 |
InChIキー |
LZDOYNUYPGJBBG-PMXXHBEXSA-N |
異性体SMILES |
CCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
CCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
